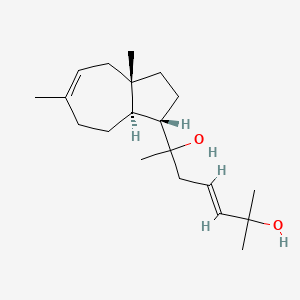
Polasol C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polasol C is a natural product found in Epipolasis with data available.
Applications De Recherche Scientifique
Scientific Research Applications
1.1. Photovoltaic Devices
Polasol C has been investigated as a hole transport material (HTM) in perovskite solar cells (PSCs). The compound's molecular structure allows for efficient hole mobility and energy level alignment, which are critical for enhancing the performance of PSCs. Recent studies have shown that PSCs incorporating this compound exhibit impressive power conversion efficiencies (PCE), making it a promising candidate for future solar technologies.
- Case Study:
A study demonstrated that PSCs using this compound as an HTM achieved a PCE of 18.23% with excellent long-term stability when exposed to ambient conditions without encapsulation . This stability is attributed to the compound's ability to passivate defects on the perovskite surface, significantly reducing efficiency degradation over time.
1.2. Cosmetic Formulations
In the cosmetics industry, this compound is utilized as a film-forming agent and stabilizer in various formulations. Its properties enhance the texture and application characteristics of products, making it suitable for skin care and hair care applications.
- Case Study:
A formulation study highlighted the use of this compound in emulsions that improved skin feel and stability. The incorporation of this compound allowed for better dispersion of active ingredients, leading to enhanced bioavailability and efficacy .
Data Tables
| Application Area | Specific Use Case | Performance Metrics |
|---|---|---|
| Photovoltaic Devices | Hole Transport Material in PSCs | PCE: 18.23%, Stability: 6 months without degradation |
| Cosmetics | Film-forming agent in emulsions | Improved skin feel and stability |
Material Science Applications
This compound has also been explored in materials science, particularly in creating advanced composites and coatings. Its chemical structure lends itself to modifications that enhance mechanical properties and environmental resistance.
3.1. Composite Materials
Research indicates that this compound can be blended with other polymers to create composites with superior mechanical strength and thermal stability. This characteristic is particularly valuable in applications requiring durable materials.
Propriétés
Formule moléculaire |
C20H34O2 |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(E)-6-[(1S,3aS,8aR)-3a,6-dimethyl-2,3,4,7,8,8a-hexahydro-1H-azulen-1-yl]-2-methylhept-3-ene-2,6-diol |
InChI |
InChI=1S/C20H34O2/c1-15-7-8-16-17(10-14-19(16,4)13-9-15)20(5,22)12-6-11-18(2,3)21/h6,9,11,16-17,21-22H,7-8,10,12-14H2,1-5H3/b11-6+/t16-,17+,19-,20?/m1/s1 |
Clé InChI |
VBDZHBHIMYSJBO-DLNAGQPESA-N |
SMILES isomérique |
CC1=CC[C@@]2(CC[C@@H]([C@H]2CC1)C(C)(C/C=C/C(C)(C)O)O)C |
SMILES canonique |
CC1=CCC2(CCC(C2CC1)C(C)(CC=CC(C)(C)O)O)C |
Synonymes |
polasol C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















